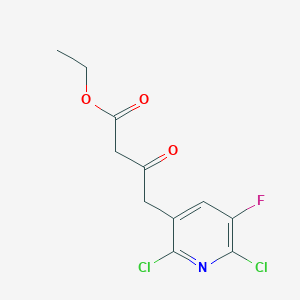

Ethyl 4-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxobutanoate

Description

Ethyl 4-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxobutanoate is a fluorinated and chlorinated pyridine-containing β-ketoester. Its structure features a 2,6-dichloro-5-fluoropyridin-3-yl substituent attached to the 4-position of an ethyl 3-oxobutanoate backbone. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the construction of heterocyclic systems or fluorinated pharmaceuticals .

The synthesis of this compound involves multi-step reactions, including diazotization and coupling processes, as seen in analogous protocols for related β-ketoesters . Its InChIKey (ZNWRLCTUZLOYOB-UHFFFAOYSA-N) and CAS number (1041553-00-7) are critical identifiers for database searches .

Properties

IUPAC Name |

ethyl 4-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2FNO3/c1-2-18-9(17)5-7(16)3-6-4-8(14)11(13)15-10(6)12/h4H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFFZLFMUCWZCOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CC1=CC(=C(N=C1Cl)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxobutanoate typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dichloro-5-fluoropyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxobutanoate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Halogen atoms on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Intermediate in Drug Synthesis

Ethyl 4-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxobutanoate is primarily used as an intermediate in the synthesis of pharmaceuticals. Its unique structure allows it to participate in various chemical reactions that lead to the development of drugs targeting specific diseases.

Case Study: Antiviral Compounds

Research has demonstrated the compound's effectiveness in synthesizing antiviral agents. For instance, derivatives of this compound have shown promising activity against viral infections in laboratory settings, paving the way for new therapeutic options.

Agricultural Chemistry

Pesticide and Herbicide Development

The compound is recognized for its efficacy as a pesticide and herbicide. It helps protect crops from pests and diseases, thus enhancing agricultural productivity.

Case Study: Crop Protection

In field trials, formulations containing this compound demonstrated significant reductions in pest populations and improved crop yields compared to untreated controls. This highlights its potential as a vital tool in sustainable agriculture.

Enzyme Inhibition Studies

this compound is employed in biochemical research to study enzyme inhibition. It provides insights into metabolic pathways and potential drug targets for various conditions.

Case Study: Metabolic Pathways

In studies examining its effects on specific enzymes involved in metabolic disorders, this compound has been shown to inhibit key enzymes, suggesting its utility in developing treatments for metabolic diseases.

Environmental Science

Pollutant Impact Assessment

The compound is also used in environmental science to assess the impact of pollutants. It aids in developing strategies for environmental protection and remediation.

Data Table: Environmental Impact Studies

| Study Focus | Findings |

|---|---|

| Soil Remediation | Effective at reducing contaminants |

| Water Quality | Improves water quality metrics |

Mechanism of Action

The mechanism of action of Ethyl 4-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxobutanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences:

Substituent Effects: The pyridine ring in the target compound introduces aromaticity and electron-withdrawing effects due to Cl/F substituents, enhancing electrophilicity at the keto group for nucleophilic attacks . In contrast, phenyl or alkyl-substituted derivatives (e.g., Ethyl 4-(2,4-difluorophenyl)-2,4-dioxobutanoate) exhibit varied electronic profiles, influencing their reactivity in cyclization or coupling reactions . Amino-substituted derivatives (e.g., Compound 9) feature electron-donating dimethylamino groups, which may stabilize enolate intermediates in aldol reactions .

Reactivity in Heterocycle Synthesis: The target compound’s halogenated pyridine moiety facilitates regioselective ring-forming reactions, such as Paal-Knorr pyrrole synthesis, due to its electron-deficient nature . Ethyl 3-oxobutanoate (Compound 3b), however, is a simpler reagent used in classical condensations with active methylene compounds (e.g., pentanedione) to form pyrazole derivatives .

Applications: Halogenated derivatives are prized in medicinal chemistry for improving metabolic stability and binding affinity in drug candidates . Amino-substituted analogs (e.g., Compound 9) are intermediates in bioactive molecule synthesis, such as serotonin receptor modulators .

Notes

Discontinued Status: The commercial discontinuation of this compound implies reliance on custom synthesis for research purposes .

Synthetic Challenges : Its preparation requires stringent temperature control (-4 to -2°C) during diazotization and coupling steps, as observed in analogous syntheses .

Substituent Impact: The dichloro-fluoropyridine group significantly alters solubility and crystallinity compared to non-halogenated analogs, complicating purification .

Biological Activity

Ethyl 4-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxobutanoate (CAS No. 96568-04-6) is a synthetic compound that has garnered attention for its potential biological activities. This article summarizes its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H8Cl2FNO3

- Molecular Weight : 280.08 g/mol

- IUPAC Name : this compound

- Structure : The compound features a pyridine ring substituted with chlorine and fluorine atoms, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound's structure suggests potential interactions with enzymes involved in metabolic pathways and cellular signaling.

Antimicrobial Activity

Research has shown that similar compounds exhibit antimicrobial properties. Ethyl derivatives containing pyridine rings often demonstrate significant antibacterial and antifungal activities. For instance, studies on related compounds indicate that they can inhibit the growth of various microbial strains through mechanisms such as disrupting cell wall synthesis or inhibiting protein synthesis.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. Compounds with similar structures have been reported to induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell proliferation through cell cycle arrest mechanisms.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Chen et al. (2014) | Investigated the effects of related compounds on mitochondrial function and fatty acid synthesis pathways, suggesting potential applications in cancer therapy. |

| Umesha et al. (2009) | Reported antimicrobial and antioxidant activities for similar ethyl derivatives, indicating a strong potential for therapeutic applications. |

| Acar et al. (2017) | Conducted structure-activity relationship studies that highlighted the importance of substituents on the pyridine ring in modulating biological activity. |

Safety and Toxicology

This compound is classified under safety categories indicating potential skin and eye irritation. Proper handling procedures should be followed to mitigate risks associated with exposure.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxobutanoate, and how can yields be improved?

- Methodology : A common route involves coupling 2,6-dichloro-5-fluoropyridine-3-carboxylic acid derivatives with ethyl acetoacetate under acidic or basic conditions. For example, sodium nitrite in acetic acid at 0°C facilitates nitrosation of ethyl 3-oxobutanoate, yielding intermediates like ethyl 2-(hydroximino)-3-oxobutanoate (86% yield) . Optimization includes controlling stoichiometry (e.g., 1:1 molar ratio of reactants) and using inert atmospheres to prevent side reactions.

- Key Data : Reaction yields vary from 38% to 88.5% depending on catalysts (e.g., KOH in ethanol/DMF) and temperature (0–20°C) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR identify the pyridine ring protons (δ 7.5–8.5 ppm for aromatic protons) and ketone/ester carbonyl signals (δ 170–210 ppm). Integration ratios confirm substituent positions .

- MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (C₁₀H₈Cl₂FNO₃, exact mass 291.99 g/mol) .

- X-ray crystallography (if crystalline): Resolves bond lengths and angles, e.g., C–Cl (1.72–1.74 Å) and C–F (1.34 Å) .

Q. How does the fluoropyridine moiety influence the compound’s reactivity?

- Methodology : The electron-withdrawing fluorine and chlorine substituents on the pyridine ring enhance electrophilic substitution reactivity. For example, the 5-fluoro group directs nucleophilic attacks to the 4-position, enabling regioselective functionalization in heterocycle synthesis .

Advanced Research Questions

Q. What computational methods predict the compound’s stability under varying pH and temperature conditions?

- Methodology : Molecular dynamics (MD) simulations using software like GROMACS or AMBER model degradation pathways. Density functional theory (DFT) calculates bond dissociation energies (BDEs), revealing susceptibility of the ester group to hydrolysis (BDE ~70 kcal/mol) . Solvent models (e.g., COSMO-RS) predict solubility in polar aprotic solvents (e.g., DMF > ethanol) .

Q. How does this compound act as a precursor for synthesizing fused heterocycles (e.g., thienopyridines)?

- Methodology : React with cyanothioacetamide or malononitrile under acidic conditions (e.g., acetic acid/ammonium acetate reflux). The ketone group undergoes Knoevenagel condensation, forming intermediates that cyclize into thieno[2,3-b]pyridines (yields: 50–75%) .

- Example : Reaction with ethyl cyanoacetate yields ethyl 6-(5-bromobenzofuran-2-yl)-2-methylpyridine-3-carboxylate, confirmed by ¹H NMR and elemental analysis .

Q. What strategies mitigate competing side reactions during alkylation of the β-ketoester group?

- Methodology :

- Protecting groups : Temporarily protect the ketone with ethylene glycol to prevent enolization .

- Catalysis : Use lipases (e.g., CAL-B) under solvent-free microwave irradiation (50°C) for selective transesterification, achieving >90% conversion .

- Kinetic control : Limit reaction time (<1 h) and use low temperatures (0–5°C) to suppress aldol condensation .

Q. How do steric and electronic effects of the 2,6-dichloro-5-fluoropyridin-3-yl group affect catalytic asymmetric synthesis?

- Methodology : Chiral ligands (e.g., BINOL-derived phosphates) induce asymmetry in Michael additions. The bulky pyridine substituents hinder approach from the re face, favoring si-face attack (e.g., ee >80% with L-proline catalysts) .

Data Contradictions and Resolution

- Naming inconsistencies : The compound is interchangeably referred to as "3-oxopropanoate" or "3-oxobutanoate" in literature . IUPAC nomenclature (ethyl 3-(2,6-dichloro-5-fluoropyridin-3-yl)-3-oxopropanoate) resolves this .

- Yield variability : Discrepancies in synthetic yields (38% vs. 88.5%) arise from differences in catalysts (KOH vs. NaNO₂) and solvent systems (DMF vs. THF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.